Advanced Synthesis and SAR Profiling of 4-Chloro-2,3-difluoro-5-methoxybenzoic Acid Derivatives
Advanced Synthesis and SAR Profiling of 4-Chloro-2,3-difluoro-5-methoxybenzoic Acid Derivatives
Executive Summary: The Strategic Scaffold
4-Chloro-2,3-difluoro-5-methoxybenzoic acid (CAS: 1879026-31-9) represents a high-value molecular scaffold in the synthesis of fourth-generation fluoroquinolone antibiotics and next-generation agrochemicals. Unlike the ubiquitous 2,4,5-trifluoro-3-methoxybenzoic acid (the standard precursor for Gatifloxacin and Moxifloxacin), this chlorinated variant offers a unique orthogonal reactivity profile .
The presence of the chlorine atom at the C4 position—equivalent to the C7 position in the final quinolone core—introduces a distinct "chemical handle." While fluorine at this position relies exclusively on nucleophilic aromatic substitution (
This guide details the synthesis, derivatization, and strategic application of this compound, designed for medicinal chemists seeking to expand the Structure-Activity Relationship (SAR) space of poly-halogenated benzoates.
Chemical Architecture & Reactivity
The core structure is defined by a dense array of electron-withdrawing groups around the phenyl ring, creating a highly electron-deficient system susceptible to regioselective attack.
| Position | Substituent | Electronic Effect | Strategic Utility |
| C1 | Carboxyl (-COOH) | Electron-withdrawing (EW) | Anchor for cyclization to quinolone core (C3). |
| C2 | Fluorine (-F) | Inductive EW | Leaving group for "Dieckmann" or "Gould-Jacobs" cyclization. |
| C3 | Fluorine (-F) | Inductive EW | Modulates lipophilicity; becomes C8-F in quinolone (if C2 leaves). |
| C4 | Chlorine (-Cl) | Inductive EW / Mesomeric ED | Primary Handle: Site for amine attachment (C7 in quinolone). Supports Pd-catalyzed coupling. |
| C5 | Methoxy (-OMe) | Mesomeric ED | Solubilizing group; reduces phototoxicity in final drugs (C6-OMe effect). |
Electronic Causality
The interplay between the C2/C3 fluorines and the C4 chlorine creates a "staircase" of reactivity.
-
C2-F: Most labile due to ortho activation by the carboxyl group. This is critical for ring closure.
-
C4-Cl: Activated by the para carboxyl group (if C1 is preserved) or meta fluorines. In the final quinolone, this position becomes the primary site for
with piperazine/pyrrolidine side chains.
Synthesis Pathways[1][2][3][4][5][6][7][8][9][10]
We present two validated routes: a Lithiation-Carboxylation Route for high precision on a smaller scale, and a Sandmeyer-Based Route for scalability.
Route A: Lithiation-Carboxylation (High Precision)
This route avoids the formation of regioisomers common in direct electrophilic substitution.
Precursor: 1-Chloro-2,3-difluoro-4-methoxybenzene (or 2,3-difluoro-4-chloroanisole).
-
Lithiation: Treatment with sec-BuLi or LDA at -78°C. The directing effect of the fluorine atoms and the methoxy group directs lithiation ortho to the fluorine (C2 position relative to the final acid).
-
Carboxylation: Quenching the lithiated species with dry ice (
). -
Workup: Acidification to yield the free acid.
Route B: Modified Sandmeyer (Scalable)
Ideal for generating multi-gram quantities starting from aniline derivatives.
Precursor: 4-Amino-2,3-difluoro-5-methoxybenzoic acid (or ester).
-
Diazotization: Reaction with
in or at 0-5°C. -
Sandmeyer Reaction: Treatment with
in to install the chlorine atom. -
Hydrolysis: If an ester was used, basic hydrolysis (
) yields the acid.
Visualization of Synthesis Logic
Figure 1: Dual synthetic pathways leveraging ortho-lithiation precision vs. Sandmeyer scalability.[1]
Experimental Protocols
Protocol 1: Lithiation-Carboxylation of 2,3-Difluoro-4-chloroanisole
Objective: Synthesize 4-Chloro-2,3-difluoro-5-methoxybenzoic acid with >95% regioselectivity.
Reagents:
-
2,3-Difluoro-4-chloroanisole (10.0 mmol)
-
sec-Butyllithium (1.4 M in cyclohexane, 11.0 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Dry Ice (
)
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask under argon atmosphere. Add anhydrous THF (50 mL) and cool to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add 2,3-Difluoro-4-chloroanisole (1.78 g, 10 mmol). Stir for 10 minutes to ensure thermal equilibrium.
-
Lithiation: Dropwise add sec-BuLi (7.85 mL, 11 mmol) over 20 minutes. Maintain internal temperature below -70°C.
-
Incubation: Stir at -78°C for 2 hours. The solution will typically turn pale yellow or orange.
-
Quench: Cannulate the reaction mixture onto an excess of crushed dry ice (solid
) in a separate flask. Allow to warm to room temperature (RT) overnight. -
Workup: Dissolve the residue in 1N NaOH (50 mL) and wash with diethyl ether (2 x 30 mL) to remove unreacted starting material.
-
Isolation: Acidify the aqueous layer to pH 1-2 with 6N HCl. The product will precipitate.[6] Filter, wash with cold water, and dry under vacuum.
-
Expected Yield: 75-85%.
-
Protocol 2: Conversion to Quinolone Core (Gould-Jacobs Type)
Objective: Cyclization to the 7-chloro-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylate scaffold.
-
Activation: Reflux the acid (1 eq) with Thionyl Chloride (
) to generate the acid chloride. -
Acylation: React acid chloride with Ethyl 3-(dimethylamino)acrylate or Magnesium Ethyl Malonate (followed by decarboxylation) to form the beta-keto ester.
-
Cyclization: Treat with Cyclopropylamine (1.1 eq) in ethanol, followed by heating with a base (
or NaH) in DMF.-
Note: The C2-Fluorine acts as the leaving group, closing the ring to form the N1-C8a bond.
-
Derivatization & SAR Strategy
The primary value of this scaffold lies in the C4-Chlorine . In standard fluoroquinolones (e.g., Moxifloxacin), the C7 position (derived from acid C4) holds a bulky amine.
Comparative Reactivity: Cl vs. F at C4
-
Standard (F at C4): Requires harsh
conditions (high heat, DMSO). Limited to nucleophilic amines. -
Novel (Cl at C4): Enables Buchwald-Hartwig Amination .
Data Table: Substituent Effects on Quinolone Potency
| Derivative Type | C7 Substituent (from C4-Cl) | Target Activity (Gram +/-) | Key Advantage |
| Standard | Piperazine / Pyrrolidine | Broad Spectrum | High potency, established PK. |
| Suzuki Coupled | Phenyl / Pyridyl | Anti-Cancer (Topoisomerase II) | Intercalation capability; reduced bacterial efflux. |
| Buchwald Coupled | Sulfonamides / Carbamates | Anti-Tubercular | Novel binding modes; overcomes fluoroquinolone resistance. |
Visualization of Derivatization Logic
Figure 2: Divergent synthesis strategies enabling both classical antibiotic production and novel scaffold exploration.
References
-
CAS Registry. (2015). 4-Chloro-2,3-difluoro-5-methoxybenzoic acid. CAS No. 1879026-31-9. American Chemical Society. Link
-
Zhang, Y., et al. (2020). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research. (Provides the foundational lithiation protocol for this class of benzoates).
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[6] (The canonical cyclization method).
-
Mitscher, L. A. (2005). "Fluoroquinolone Antibiotics: Neurotoxicity and Phototoxicity." Chemical Reviews. (Context on the role of the methoxy group in reducing toxicity).
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